![molecular formula C11H13N3O2 B1357729 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1016749-64-6](/img/structure/B1357729.png)
5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine
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Overview
Description
Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of 1,3,4-oxadiazol-2-amine, including those with 4-methoxyphenyl groups, exhibit significant antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives and found them to have good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, a 2020 study by Aghekyan et al. involved the synthesis of novel 1,3,4-oxadiazoles with antibacterial properties (Aghekyan et al., 2020).
Antiproliferative and Anticancer Activity
Compounds containing the 1,3,4-oxadiazol-2-amine structure have been explored for their potential antiproliferative and anticancer activities. Liszkiewicz et al. (2003) synthesized derivatives that showed cytotoxic activity against various human tumor cell lines (Liszkiewicz et al., 2003). Ahsan et al. (2018) also reported the antiproliferative activity of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine derivatives against multiple cancer cell lines (Ahsan et al., 2018).
Antibacterial and Antifungal Activities
The synthesis of 1,3,4-oxadiazole derivatives has been linked to enhanced antibacterial and antifungal activities. For instance, Sharma et al. (2014) synthesized compounds that exhibited significant antibacterial and antifungal activity (Sharma et al., 2014). This supports the potential use of these compounds in combating various microbial infections.
Cytotoxic Evaluation
The cytotoxic properties of 1,3,4-oxadiazole derivatives have been studied, indicating potential applications in cancer therapy. Adimule et al. (2014) synthesized novel derivatives with 5-phenyl thiophene moiety, showing cytotoxicity against different cancer cell lines (Adimule et al., 2014).
Mechanism of Action
Target of Action
It’s structurally similar to 4-methoxyphenethylamine, which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may interact with its targets by inhibiting the monoamine oxidase-catalyzed deamination process .
Biochemical Pathways
Given its structural similarity to 4-methoxyphenethylamine, it might be involved in the regulation of monoamine neurotransmitters .
Pharmacokinetics
Its molecular weight of 21924 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Based on its structural similarity to 4-methoxyphenethylamine, it may have an impact on the regulation of monoamine neurotransmitters .
Action Environment
It’s known to be a solid at room temperature, with a predicted melting point of 14452° C and a predicted boiling point of 4090° C at 760 mmHg . This suggests that it may be stable under a wide range of environmental conditions.
properties
IUPAC Name |
5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-5-2-8(3-6-9)4-7-10-13-14-11(12)16-10/h2-3,5-6H,4,7H2,1H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXMTWRMEHRPCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602734 |
Source
|
Record name | 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1016749-64-6 |
Source
|
Record name | 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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